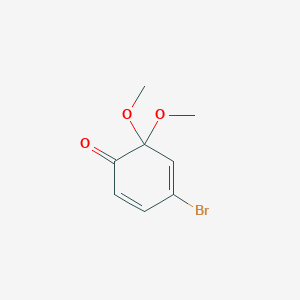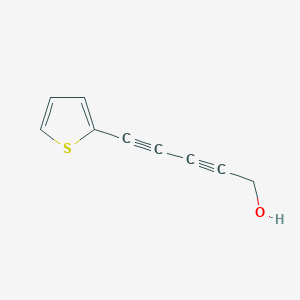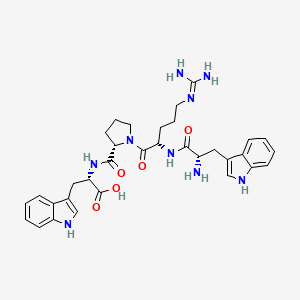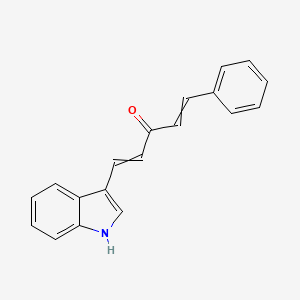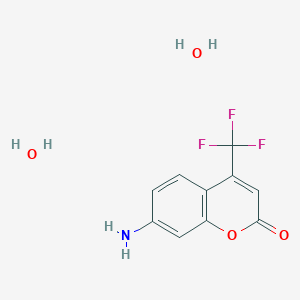
7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate is a chemical compound with the molecular formula C10H10F3NO4. It is known for its unique structural properties and is commonly used in various scientific research fields. This compound is also referred to as 7-amino-4-(trifluoromethyl)coumarin and is recognized for its fluorescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate typically involves the reaction of 4-trifluoromethylcoumarin with an amine source under controlled conditions. One common method includes the use of aromatic aldehydes and acetamide promoted by stannous chloride dihydrate in a one-pot three-component reaction . This method is favored for its simplicity, high yield, and environmentally benign procedure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted coumarins and their derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various assays and imaging techniques to detect and quantify biological molecules .
Comparaison Avec Des Composés Similaires
- 7-Amino-4-(trifluoromethyl)coumarin
- Coumarin 151
- 4-Trifluoromethyl-7-aminocoumarin
Comparison: Compared to other similar compounds, 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate is unique due to its high fluorescence intensity and stability. This makes it particularly useful in applications requiring precise and reliable fluorescent markers .
Propriétés
Numéro CAS |
206769-90-6 |
|---|---|
Formule moléculaire |
C10H10F3NO4 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
7-amino-4-(trifluoromethyl)chromen-2-one;dihydrate |
InChI |
InChI=1S/C10H6F3NO2.2H2O/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8;;/h1-4H,14H2;2*1H2 |
Clé InChI |
DXOKJSRWVNYXPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
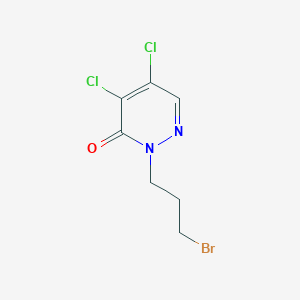
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
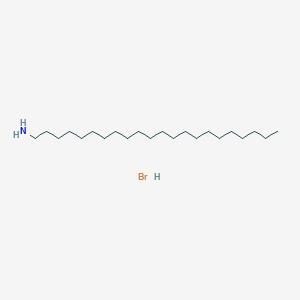
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
